Xanthoxoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

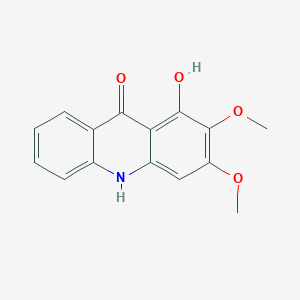

Xanthoxoline is a derivative of acridone, a tricyclic compound with a nitrogen atom at the 10-position and a keto group at the 9-position. This compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoxoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dimethoxyaniline with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Xanthoxoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted acridones, quinone derivatives, and reduced forms of the compound. These products often retain the core acridone structure while exhibiting different functional properties .

Applications De Recherche Scientifique

Biological Properties and Mechanisms of Action

Antioxidant Activity

Xanthoxoline exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing conditions such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial effects against various pathogens. It has shown effectiveness in inhibiting bacterial growth through mechanisms that involve disrupting bacterial cell membranes. The minimum inhibitory concentration (MIC) values for this compound against certain bacteria have been documented, demonstrating its potential as a natural antimicrobial agent .

Anticancer Properties

this compound's anticancer activity has been explored in numerous studies. It has demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is facilitated by its ability to modulate various signaling pathways associated with cell survival and death . For instance, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation.

Case Studies

-

Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against multiple cancer cell lines. The results indicated that this compound exhibited an IC50 range from 1.22 to over 30 µg/mL across different cell lines, showcasing its potential as a lead compound for anticancer drug development . -

Antimicrobial Efficacy Investigation

Another research focused on the antimicrobial properties of this compound revealed that it inhibited the growth of several bacterial strains with MIC values as low as 128 µg/mL. This suggests that this compound could be developed into a therapeutic agent for treating bacterial infections . -

Anti-inflammatory Effects Assessment

A recent study assessed the anti-inflammatory effects of this compound in a human fibroblast-like synoviocyte model related to rheumatoid arthritis. The findings showed that this compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .

Comprehensive Data Table

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Protects against oxidative stress-related diseases |

| Antimicrobial | Disrupting bacterial cell membranes | MIC values as low as 128 µg/mL against certain bacteria |

| Anticancer | Inducing apoptosis | IC50 values ranging from 1.22 to over 30 µg/mL |

| Anti-inflammatory | Inhibiting pro-inflammatory cytokine production | Significant reduction in cytokine levels in RA models |

Conclusion and Future Directions

This compound presents a multifaceted profile with applications spanning antioxidant, antimicrobial, anticancer, and anti-inflammatory domains. Ongoing research is essential to elucidate its mechanisms further and validate its efficacy through clinical trials. The structural diversity of this compound derivatives also opens avenues for developing novel therapeutics tailored to specific diseases.

Future studies should focus on:

- In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.

- Mechanistic Investigations : To understand the precise molecular pathways influenced by this compound.

- Formulation Development : To create effective delivery systems for enhancing bioavailability and therapeutic outcomes.

Mécanisme D'action

The mechanism of action of Xanthoxoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one: Known for its cytotoxic properties against cancer cells.

1-Hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one: Exhibits similar biological activities but with different potency and selectivity.

Skimmianine: A furoquinoline alkaloid with antimicrobial properties.

Uniqueness

Xanthoxoline stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and industrial applications .

Propriétés

Numéro CAS |

17014-43-6 |

|---|---|

Formule moléculaire |

C15H13NO4 |

Poids moléculaire |

271.27 g/mol |

Nom IUPAC |

1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |

Clé InChI |

CYPILPIHKOUTNO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |

SMILES canonique |

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |

Key on ui other cas no. |

17014-43-6 |

Synonymes |

xanthoxoline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.